N-Acetyl-N-methyl-L-valine
Description
Properties
CAS No. |
234772-49-7 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-[acetyl(methyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12)9(4)6(3)10/h5,7H,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
FRYIZRQYLKRXTI-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Role of N-α-Acetylation and N-α-Methylation on Valine
Abstract
Post-translational modifications (PTMs) dramatically expand the functional capacity of the proteome, enabling dynamic regulation of cellular processes. Among these, modifications at the N-terminus of proteins play critical roles in determining protein fate, from stability and localization to protein-protein interactions. This technical guide provides a comprehensive examination of two key N-terminal modifications occurring on valine residues: N-α-acetylation and N-α-methylation. We delve into the enzymatic machinery, functional consequences, and crosstalk of these modifications. Furthermore, this guide offers detailed, field-proven methodologies for the detection and analysis of N-terminally modified proteins, providing researchers, scientists, and drug development professionals with the essential knowledge to investigate these crucial regulatory events.
Introduction to Valine and N-Terminal Modifications
Valine is an essential, branched-chain amino acid (BCAA) characterized by its hydrophobic isopropyl side chain.[1] As a fundamental component of proteins, valine contributes to the hydrophobic core, which is crucial for proper protein folding and stability.[1] While the role of valine within the polypeptide chain is well-established, its significance as the N-terminal residue is a subject of intense regulatory control through PTMs.
The N-terminus, or α-amino group, of a protein is a primary site for a variety of chemical modifications.[2] These modifications occur either co-translationally, as the nascent polypeptide chain emerges from the ribosome, or post-translationally in the cytosol or specific organelles.[3][4] N-α-acetylation and N-α-methylation are two such modifications that profoundly alter the physicochemical properties of the N-terminus, with significant downstream consequences for protein function.[5][6][7]
N-α-Acetylation of Valine: A Ubiquitous Regulator
N-terminal acetylation (Nt-acetylation) is one of the most common protein modifications in eukaryotes, affecting over 80% of human proteins.[5][8] This modification involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid.[3][5] This reaction neutralizes the positive charge of the N-terminus at physiological pH, a seemingly subtle change with far-reaching effects on protein behavior.[5]
Mechanism of N-α-Acetylation
Nt-acetylation is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[3][5] Eukaryotes possess several distinct NAT complexes (NatA-NatF), each with specific substrate specificities determined by the first few amino acids of the protein.[5][9]
Proteins that expose a valine residue at their N-terminus, typically after the enzymatic removal of the initiator methionine (iMet), are primarily targeted by the NatA complex.[9][10] The NatA complex is composed of the catalytic subunit Naa10 and the auxiliary subunit Naa15, which anchors the complex to the ribosome, facilitating co-translational modification.
Caption: Co-translational N-α-acetylation of a valine-terminated protein by the NatA complex.
Functional Consequences of Valine N-α-Acetylation
The addition of an acetyl group to an N-terminal valine has profound implications for protein function and fate.
-
Protein Stability and the Ac/N-Degron Pathway : Historically, Nt-acetylation was considered a protective modification, shielding proteins from degradation.[11] However, the discovery of the Ac/N-degron pathway revealed that an acetylated N-terminus can also act as a degradation signal (degron).[11][12][13] N-terminally acetylated residues, including valine, can be recognized by specific E3 ubiquitin ligases, such as Doa10 and Not4 in yeast and MARCHF6 in mammals, which target the protein for proteasomal degradation.[8][12] This pathway is crucial for protein quality control and regulating the levels of specific proteins.[14]
-
Modulation of Protein-Protein Interactions : The neutralization of the N-terminal positive charge can alter electrostatic interactions. For example, the Nt-acetylation of the insulin receptor substrate 1 (IRS1) reduces its affinity for the negatively charged insulin receptor, thereby impairing insulin signaling.[5]
-
Enzyme Activity and Allosteric Regulation : Nt-acetylation can directly influence enzyme kinetics. A key example is the Glycine N-methyltransferase (GNMT), an enzyme involved in regulating the cellular pool of methyl groups.[15] The native, active form of GNMT in the liver has an acetylated N-terminal valine.[15] While this modification does not affect the enzyme's basal activity, it dramatically sensitizes the enzyme to allosteric inhibition by 5-methyltetrahydrofolate pentaglutamate, increasing the inhibition by over 450-fold compared to the non-acetylated recombinant form.[15] This highlights how Nt-acetylation can fine-tune metabolic regulation.
-
Subcellular Localization : Nt-acetylation can influence where a protein resides in the cell. In some cases, it acts as a signal for membrane targeting.[11] For instance, the Nt-acetylation of α-synuclein, a protein implicated in Parkinson's disease, enhances its affinity for membranes.[3]
N-α-Methylation of Valine: An Emerging Modification
Protein N-terminal methylation is a less common but functionally significant PTM that involves adding up to three methyl groups to the α-amino group of the N-terminal residue.[6] The methyl donor for this reaction is S-adenosylmethionine (SAM).[16][17] Unlike acetylation, which neutralizes charge, methylation can preserve or introduce a permanent positive charge, depending on the degree of methylation (mono-, di-, or tri-methylation).[6][17]
Mechanism of N-α-Methylation
N-terminal methylation is catalyzed by N-terminal methyltransferases (NTMTs).[17] In humans, two primary enzymes, NTMT1 and NTMT2, are responsible for this modification.[6][18] These enzymes recognize specific N-terminal sequence motifs. The canonical motif recognized by NTMT1/2 is X-Pro-[Lys/Arg], where X can be Alanine, Serine, Glycine, or Proline after the initiator methionine is removed.[6][7][18]
While valine is not part of the canonical recognition motif for NTMT1/2, the N-terminal methylome is still being actively explored, and non-canonical substrates may exist.[6] The discovery of novel NTMTs with different specificities could reveal a direct role for valine N-methylation.
Functional Consequences of N-α-Methylation
Although direct evidence for N-methylation on valine is sparse, the functional roles of N-methylation on other residues provide a framework for its potential impact.
-
Regulation of Protein-DNA and Protein-Protein Interactions : N-terminal methylation is a key regulator of interactions.[6][18] For example, the trimethylation of CENP-A is crucial for its role in centromere formation by recruiting other proteins.[6][18] Loss of trimethylation on CENP-B prevents it from binding to its target DNA motif.[6][18] A methylated N-terminal valine could similarly modulate the binding affinity of a protein for its partners or substrates.
-
Crosstalk with N-α-Acetylation : N-terminal methylation and acetylation can be mutually exclusive, creating a competitive switch to regulate protein function.[6][18] The protein MYL9 is the first confirmed example of a protein that undergoes both modifications in vivo.[19] N-terminal methylation of MYL9 promotes its nuclear localization and function as a transcription factor, whereas N-terminal acetylation directs it to the cytoskeleton.[18][19] This suggests a sophisticated mechanism where the choice of N-terminal modification dictates the protein's subcellular fate and biological role.
Methodologies for Studying N-Terminal Modifications of Valine
Analyzing N-terminal modifications requires specialized proteomic techniques due to the unique nature of the modified peptides. Mass spectrometry (MS) is the cornerstone technology for this analysis.[5]
Analytical Techniques and Data Interpretation
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying PTMs.[5][20] The core principle involves identifying the specific mass shift caused by the modification.
-
N-acetylation adds 42.0106 Da to the mass of the N-terminal residue.[5][21]
-
N-methylation adds 14.0157 Da for each methyl group.
Table 1: Mass Shifts for N-Terminal Modifications on Valine
| Modification | Chemical Formula | Monoisotopic Mass Shift (Da) |
| Mono-methylation | CH₂ | +14.0157 |
| Di-methylation | C₂H₄ | +28.0313 |
| Tri-methylation | C₃H₆ | +42.0470 |
| Acetylation | C₂H₂O | +42.0106 |
Data Source: General biochemical principles.
Distinguishing between trimethylation and acetylation, which have very similar mass shifts, requires high-resolution mass spectrometry and careful analysis of the fragmentation (MS/MS) spectra.[21]
Experimental Protocol: Enrichment and Identification of N-Terminally Acetylated Peptides
Because N-terminal peptides are often underrepresented in standard shotgun proteomics experiments, an enrichment step is crucial.[22] The Terminal Amine Isotopic Labeling of Substrates (TAILS) method is a powerful negative selection strategy to enrich for N-terminal peptides.
Principle of TAILS: This method blocks all primary amines (N-termini and lysine side chains) in a protein sample. The sample is then digested with a protease (e.g., trypsin). Trypsin cleaves after lysine and arginine, but since the lysines are blocked, it only cleaves after arginine, generating long internal peptides with free C-termini. The original, blocked N-terminal peptides have no free primary amine. A specialized polymer is then used to bind and remove all the newly generated internal peptides (which have a free N-terminus), thereby enriching for the original, blocked N-terminal peptides.
Caption: Experimental workflow for N-terminal peptide enrichment using the TAILS method.
Step-by-Step Methodology:
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors to ensure protein integrity. Quantify the protein concentration using a standard assay (e.g., BCA).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.
-
Amine Blocking: Chemically block all primary amines. This is the critical step. Use a reagent like formaldehyde and sodium cyanoborohydride for stable isotopic dimethylation. This blocks the original α-amino groups of the proteins and the ε-amino groups of all lysine residues.
-
Causality Insight: Blocking lysines prevents them from being cleaved by trypsin, which is essential for the negative selection strategy.
-
-
Protease Digestion: Digest the proteome with trypsin. Trypsin will now only cleave C-terminal to arginine residues, as all lysines are blocked. This generates a mix of peptides: the original N-terminal peptides (blocked) and internal peptides generated from cleavage, which now have a newly exposed, unblocked N-terminus.
-
Enrichment: Add a specialized amine-reactive polymer that will covalently bind to all peptides with a free primary amine (i.e., the internal peptides).
-
Separation: Remove the polymer and its bound peptides through filtration or centrifugation. The flow-through/supernatant is now highly enriched for the original N-terminal peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by high-resolution LC-MS/MS.
-
Data Analysis: Use a specialized search algorithm (e.g., MaxQuant) to identify the peptides. Configure the search parameters to look for "N-terminal acetylation" (+42.0106 Da) and other potential modifications on protein N-termini. The search must be set to a "semi-tryptic" search, allowing for non-tryptic N-termini.
Therapeutic Relevance and Future Directions
The enzymes that catalyze N-terminal modifications, particularly the NATs, are emerging as important therapeutic targets. Dysregulation of NatA activity is linked to various cancers and genetic disorders like Ogden Syndrome.[13] Developing specific inhibitors or activators for these enzymes could provide new avenues for treating diseases where protein stability or function is compromised.
The study of N-terminal modifications on valine and other amino acids is a rapidly evolving field. Key future directions include:
-
Expanding the N-methylome: Identifying the full range of substrates for known NTMTs and discovering new methyltransferases will be crucial.
-
Deciphering Crosstalk: Understanding the interplay between acetylation, methylation, and other PTMs like phosphorylation at the N-terminus will reveal more intricate layers of protein regulation.[5]
-
Developing Novel Analytical Tools: Improving methods for the enrichment and analysis of modified peptides will enable more sensitive and comprehensive studies.[23]
By integrating advanced proteomics with molecular and cellular biology, the full impact of N-terminal valine modifications on the cellular landscape can be elucidated, paving the way for novel diagnostic and therapeutic strategies.
References
-
Luka, Z., Loukachevitch, L. V., & Wagner, C. (2007). Acetylation of N-terminal valine of glycine N-methyltransferase affects enzyme inhibition by folate. FEBS Letters, 581(18), 3465-3469. Available at: [Link]
-
Serricchio, M., & Clarke, S. G. (2021). Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. bioRxiv. Available at: [Link]
- BenchChem Technical Support Team. (2025).
-
Drazic, A., Aksnes, H., Marie, M., & Arnesen, T. (2016). Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases. Molecular & Cellular Proteomics, 15(9), 2844-2856. Available at: [Link]
-
Serricchio, M., & Clarke, S. G. (2021). Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. Journal of Proteome Research, 20(10), 4876-4889. Available at: [Link]
-
Arnesen, T. (2011). Towards a Functional Understanding of Protein N-Terminal Acetylation. PLoS Biology, 9(5), e1001074. Available at: [Link]
-
Ooi, S. K., Qiu, C., Bernstein, E., Li, K., Jia, D., Yang, Z., ... & Zhang, Y. (2009). The N-terminus of histone H3 is required for de novo DNA methylation in chromatin. Proceedings of the National Academy of Sciences, 106(40), 16949-16954. Available at: [Link]
-
Luka, Z., Loukachevitch, L. V., & Wagner, C. (2007). Acetylation of N-terminal valine of glycine N-methyltransferase affects enzyme inhibition by folate. Scilit. Available at: [Link]
-
Huang, R., & Chen, X. (2021). Past, present, and perspectives of protein N-terminal methylation. Essays in Biochemistry, 65(2), 269-278. Available at: [Link]
-
Giglione, C., & Meinnel, T. (2020). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Journal of Molecular Biology, 432(20), 5513-5531. Available at: [Link]
-
Yang, Z., Park, S., & Hwang, C. S. (2024). Nα-terminal acetylation meets ferroptosis via N-degron pathway. BMB Reports, 57(11), 549-550. Available at: [Link]
-
Funakoshi, Y., Ito, T., Nakao, H., Akanuma, H., Aso, K., Yamakawa, K., ... & Osaka, H. (2021). Valine metabolites analysis in ECHS1 deficiency. Molecular Genetics and Metabolism Reports, 28, 100788. Available at: [Link]
-
Eldeeb, S., & Fahlman, R. P. (2020). Tying up loose ends: the N-degron and C-degron pathways of protein degradation. Biochemical Society Transactions, 48(4), 1437-1447. Available at: [Link]
-
Van Damme, P., Evjenth, R., Foyn, H., Demeyer, K., De Bock, P. J., ... & Arnesen, T. (2012). N-terminal acetylome analyses and functional insights of the N-terminal acetyltransferase NatB. Proceedings of the National Academy of Sciences, 109(31), 12449-12454. Available at: [Link]
-
Chen, Y. J., & Chen, X. (2023). Impact of Protein Nα-Modifications on Cellular Functions and Human Health. International Journal of Molecular Sciences, 24(15), 11956. Available at: [Link]
-
Selvi, B. R., & Kundu, T. K. (2013). Acetyltransferases (HATs) as Targets for Neurological Therapeutics. ScienceDirect. Available at: [Link]
-
Magin, R. S., March, Z. M., & Marmorstein, R. (2016). Biochemical and structural analysis of N-terminal acetyltransferases. Methods in Enzymology, 573, 137-160. Available at: [Link]
-
Stock, A., Clarke, S., Clarke, C., & Stock, J. (1987). N-terminal methylation of proteins: Structure, function and specificity. FEBS Letters, 220(1), 8-14. Available at: [Link]
- Shchukin, E. O., Kontros, K. M., & Shchukin, O. S. (2021). Valine molecule mass spectrum.
-
Varshavsky, A. (2024). N-degron pathways. Proceedings of the National Academy of Sciences, 121(38), e2412035121. Available at: [Link]
-
Methyltransferase. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]
-
Webb, K. J., Lipson, R. S., Al-Hadid, Q., Whitelegge, J. P., & Clarke, S. G. (2010). Identification of Protein N-Terminal Methyltransferases in Yeast and Humans. Biochemistry, 49(25), 5225-5235. Available at: [Link]
- Arnesen, T. (2011). N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects.
-
Park, S., & Hwang, C. S. (2016). N-Terminal Acetylation-Targeted N-End Rule Proteolytic System. Biomolecules & Therapeutics, 24(5), 465-472. Available at: [Link]
- The effects of N-acetylation on the chemical properties and pharmacological consequences of the drug N-acetyl-l-leucine. (n.d.).
-
Acetylation Site Mass Spectrometry Identification. (n.d.). MtoZ Biolabs. Retrieved March 4, 2026, from [Link]
-
Magin, R. S., Liszczak, G., & Marmorstein, R. (2015). The N-terminal Acetyltransferase Naa10/ARD1 Does Not Acetylate Lysine Residues. Journal of Biological Chemistry, 290(50), 30030-30035. Available at: [Link]
-
Kirkpatrick, D., Phu, L., & Stokes, M. (2020). Proteomics Profiling of Post-Translational Modifications in Early Drug Discovery. YouTube. Available at: [Link]
- Schilling, O., & Overall, C. M. (2021). Profiling of Protein N-Termini and Their Modifications in Complex Samples.
-
Mass Spectrometry for Post-Translational Modifications. (2019). In Neuroproteomics. NCBI Bookshelf. Available at: [Link]
- Application Note: Quantification of N-Methyl-D-valine in Biological Samples using Mass Spectrometry. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Terminal PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. pnas.org [pnas.org]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Towards a Functional Understanding of Protein N-Terminal Acetylation | PLOS Biology [journals.plos.org]
- 12. Nα-terminal acetylation meets ferroptosis via N-degron pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Terminal Acetylation-Targeted N-End Rule Proteolytic System: The Ac/N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Acetylation of N-terminal valine of glycine N-methyltransferase affects enzyme inhibition by folate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyltransferase - Wikipedia [en.wikipedia.org]
- 17. Protein Methylation in Cellular Function - Creative Proteomics [creative-proteomics.com]
- 18. Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Methodological & Application
Application Note: Cell Permeability Assays for N-Acetylated Amino Acids
Abstract
N-acetylation of amino acids is a critical modification used to alter the physicochemical properties of zwitterionic amino acids, often enhancing lipophilicity or targeting specific transport pathways (e.g., SLC transporters).[1] However, this modification fundamentally shifts the transport mechanism from L-type Amino Acid Transporters (LATs) to Organic Anion Transporters (OATs) or Peptide Transporters (PEPTs). This guide provides a comprehensive workflow for assessing the permeability of N-acetylated amino acids (NAAs), moving from high-throughput cell-free screens (PAMPA) to mechanistic cellular assays (Caco-2, HEK293-OAT).
Part 1: Mechanistic Grounding & Assay Strategy
The "Transporter Switch" Phenomenon
Unlike free amino acids, which are predominantly zwitterionic at physiological pH (7.4) and transported via LAT1/LAT2 (SLC7 family), N-acetylated amino acids lose their basic amino functionality. This results in a net negative charge (anionic) at neutral pH.
Key Consequence: N-acetylation frequently "switches" the carrier dependence:
-
Loss of LAT Recognition: The lack of a free
-amino group abolishes affinity for LAT1/2. -
Gain of OAT Affinity: The anionic carboxylate moiety often makes NAAs substrates for Organic Anion Transporters (OAT1/OAT3), as seen with N-acetyl-L-leucine.
-
PEPT1/2 Mimicry: In specific configurations (e.g., prodrugs), NAAs can mimic dipeptides, gaining entry via PEPT1 (SLC15A1).
Strategic Assay Selection
Do not apply a "one-size-fits-all" approach. Use the following decision matrix to select the appropriate assay based on the compound's development stage and physicochemical profile.
Figure 1: Decision tree for selecting permeability assays based on physicochemical properties.
Part 2: Experimental Protocols
Protocol A: PAMPA-GIT (Passive Diffusion Screen)
Purpose: To determine the passive permeability component and pH-dependent absorption window (e.g., gastric vs. intestinal).
Materials:
-
Membrane: PVDF filter plate (0.45 µm) coated with 20% lecithin in dodecane.
-
Donor Buffer: 50 mM Maleic Acid (pH 5.0, 6.2) and 50 mM Phosphate (pH 7.4).
-
Acceptor Buffer: Phosphate-buffered saline (PBS), pH 7.4 (Sink condition).
Workflow:
-
Preparation: Dissolve NAA test compounds in DMSO (10 mM stock). Dilute to 50 µM in Donor Buffers (Final DMSO < 1%).
-
Assembly:
-
Add 300 µL of diluted compound to the Donor Plate (Bottom).
-
Add 200 µL of Acceptor Buffer to the Acceptor Plate (Top).
-
Carefully sandwich the plates to avoid air bubbles.
-
-
Incubation: 4 hours at 25°C in a humidity chamber (shaking at 50 rpm optional to reduce Unstirred Water Layer).
-
Analysis: Quantify donor and acceptor concentrations via LC-MS/MS.
-
Calculation:
Where = Donor Vol, = Acceptor Vol, = Filter Area, = time.
Protocol B: Caco-2 Bidirectional Permeability Assay
Purpose: To assess net flux, identify active transport (OAT/PEPT), and calculate efflux ratios.
Cell Culture:
-
Cells: Caco-2 (HTB-37), passages 30–60.
-
Seeding:
cells/cm² on Transwell® polycarbonate inserts (0.4 µm pore size). -
differentiation: Culture for 21 days. Verify TEER > 300
before use.
Buffer Systems:
-
Transport Buffer (HBSS): pH 7.4 (Standard) or pH 6.0 (Apical) / pH 7.4 (Basolateral) to mimic the proton gradient driving PEPT1.
Inhibitor Strategy (Critical for NAAs): To dissect the mechanism, run parallel wells with specific inhibitors:
| Target Transporter | Inhibitor | Concentration | Rationale |
|---|---|---|---|
| OAT1/3 | Probenecid | 100 µM | Blocks organic anion uptake (relevant for N-acetyl-leucine type NAAs). |
| PEPT1 | Gly-Sar | 10 mM | Competitive substrate; blocks peptide-mimetic transport. |
| P-gp (MDR1) | Verapamil | 50 µM | Assesses if NAA is an efflux substrate. |
Step-by-Step Workflow:
-
Equilibration: Wash monolayers 2x with HBSS (37°C). Incubate for 20 min.
-
Dosing:
-
A-to-B (Absorptive): Add compound (10 µM) to Apical chamber (0.5 mL). Add HBSS to Basolateral (1.5 mL).
-
B-to-A (Secretory): Add compound (10 µM) to Basolateral chamber. Add HBSS to Apical.
-
-
Incubation: Incubate at 37°C, 5% CO2 for 120 minutes.
-
Sampling:
-
Take 50 µL aliquots from the receiver compartment at 60 and 120 min (replace volume with fresh buffer).
-
Take 20 µL from donor compartment at T=0 and T=120 (for mass balance).
-
-
Integrity Check: Co-incubate with Lucifer Yellow (100 µM). Post-assay leakage > 2% invalidates the well.
Figure 2: Workflow for Caco-2 bidirectional permeability assay.[2]
Part 3: Analytical Methodology (LC-MS/MS)
Detection of N-acetylated amino acids requires specific tuning due to their polarity and fragmentation patterns.
Chromatography:
-
Column: Mixed-mode (Anion Exchange/Reverse Phase) or HILIC is preferred over C18 due to high polarity.
-
Recommended: Intrada Amino Acid or equivalent mixed-mode column.
-
-
Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
Mass Spectrometry (MRM Transitions): N-acetylated amino acids typically lose the acetyl group or the carboxyl group during fragmentation.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Loss Characteristic |
| N-Acetyl-L-Cysteine | Negative | 162.0 | 76.0 | Loss of acetamido group |
| N-Acetyl-L-Leucine | Negative | 172.1 | 130.1 | Loss of ketene ( |
| N-Acetyl-L-Tyrosine | Positive | 224.1 | 182.1 | Loss of ketene |
Note: Negative ionization mode is often more sensitive for N-acetylated species due to the carboxylic acid.
Part 4: Data Interpretation
Apparent Permeability ( )
-
High Permeability:
cm/s -
Low Permeability:
cm/s[3]
Efflux Ratio (ER)
-
ER > 2.0: Indicates active efflux (likely P-gp or BCRP).[4]
-
ER < 0.5: Indicates active uptake (likely PEPT1 or OAT). Note: This is rare but significant for nutrient transporters.
Mechanistic Validation
If Probenecid significantly reduces
References
-
Physicochemical Properties and OAT Transport
- Acetylation of L-leucine switches its carrier from the L-amino acid transporter (LAT)
-
Source:
-
Caco-2 Protocol Standards
- Caco-2 cell permeability assays to measure drug absorption.
-
Source:
-
PAMPA Methodology
-
Parallel Artificial Membrane Permeability Assay (PAMPA) – A Screening Tool for the Evaluation of Drug Permeability.[5]
-
Source:
-
-
LC-MS/MS of N-Acetyl Amino Acids
- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS.
-
Source:
-
Prodrug Transport (PEPT1)
- Amino Acids in the Development of Prodrugs.
-
Source:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 3. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Metabolic Stability of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of N-Methylated Peptides
N-methylated peptides are an important class of therapeutic candidates, offering enhanced pharmacological properties compared to their non-methylated counterparts.[1][2] The strategic addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance.[3] This modification shields susceptible peptide bonds from proteolytic enzymes, a primary mechanism of degradation in the body.[1][3] Consequently, N-methylation can dramatically increase the metabolic stability and in vivo half-life of a peptide, crucial attributes for a successful therapeutic.[4][5]
However, this enhanced stability comes with analytical challenges. The altered structure of N-methylated peptides can affect their ionization and fragmentation patterns in mass spectrometry, requiring optimized analytical methods for accurate quantification and metabolite identification.[6][7] Furthermore, a comprehensive assessment of metabolic stability requires a multi-faceted approach, employing a suite of in vitro assays that probe different aspects of a peptide's disposition in the body.
This guide provides a detailed overview of the key methods for assessing the metabolic stability of N-methylated peptides, complete with step-by-step protocols and expert insights to aid in experimental design and data interpretation.
The Strategic Rationale for N-Methylation
N-methylation imparts several advantageous properties to peptides:
-
Enhanced Proteolytic Resistance: The methyl group acts as a steric shield, physically blocking the approach of proteases and preventing cleavage of the peptide bond.[1][3] This is a primary driver for the increased metabolic stability of N-methylated peptides.
-
Increased Lipophilicity: The replacement of a hydrogen bond donor (the amide proton) with a methyl group increases the peptide's lipophilicity.[3] This can improve its ability to cross cellular membranes and reach intracellular targets.
-
Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, potentially enhancing receptor binding affinity and selectivity.[3][8]
The following diagram illustrates the protective effect of N-methylation against enzymatic degradation.
Caption: N-methylation sterically hinders protease access, preventing peptide bond cleavage.
Core In Vitro Assays for Metabolic Stability Assessment
A comprehensive evaluation of the metabolic stability of N-methylated peptides typically involves a tiered approach, starting with simpler, high-throughput screens and progressing to more complex cellular models. The following diagram outlines a typical workflow.
Caption: Integrated workflow for assessing N-methylated peptide metabolic stability.
Plasma Stability Assay
This assay provides a primary assessment of a peptide's susceptibility to degradation by proteases present in blood plasma.
Protocol: Plasma Stability Assay
-
Materials:
-
Test N-methylated peptide and a non-methylated control peptide.
-
Pooled human plasma (or plasma from other species of interest), anticoagulated with heparin or EDTA.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled version of the peptide or a structurally similar, stable compound).
-
96-well plates.
-
Incubator set to 37°C.
-
-
Procedure:
-
Prepare a stock solution of the test and control peptides in a suitable solvent (e.g., DMSO, water).
-
In a 96-well plate, add the peptide stock solution to pre-warmed plasma to achieve a final peptide concentration of 1-10 µM. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-4 fold excess of cold ACN with IS. This precipitates plasma proteins and stops enzymatic activity.[9]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent peptide at each time point using a validated LC-MS/MS method.[10]
-
Plot the natural logarithm of the percentage of remaining peptide against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Table 1: Representative Plasma Stability Data
| Peptide | Modification | Half-life (t½) in Human Plasma (min) |
| Peptide A | None (Control) | 15 |
| Peptide A-NMe | N-methylated | > 240 |
| Peptide B | None (Control) | 45 |
| Peptide B-NMe | N-methylated | 180 |
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a peptide to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in the liver.[11][12]
Protocol: Liver Microsomal Stability Assay
-
Materials:
-
Test N-methylated peptide and a non-methylated control peptide.
-
Pooled human liver microsomes (or from other species).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Cold ACN with IS.
-
96-well plates.
-
Incubator/water bath at 37°C.
-
-
Procedure:
-
Prepare a stock solution of the peptides.
-
In a 96-well plate, pre-incubate the peptide with liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13][14]
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and quench the reaction with cold ACN containing IS.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of disappearance of the parent peptide.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Table 2: Representative Liver Microsomal Stability Data
| Peptide | Modification | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Peptide A | None (Control) | 35 | 19.8 |
| Peptide A-NMe | N-methylated | > 60 | < 11.5 |
| Peptide B | None (Control) | 50 | 13.9 |
| Peptide B-NMe | N-methylated | > 60 | < 11.5 |
Caco-2 Permeability and Metabolism Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium.[15][] This assay assesses a peptide's potential for oral absorption and its stability in the presence of intestinal metabolic enzymes.
Protocol: Caco-2 Permeability and Metabolism Assay
-
Materials:
-
Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates) for 21-25 days to form a confluent monolayer.
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
Test peptides.
-
Lucifer yellow or another marker to assess monolayer integrity.
-
ACN with IS.
-
LC-MS/MS system.
-
-
Procedure:
-
Assess the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker.
-
For apical to basolateral (A→B) permeability, add the test peptide to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral (receiver) compartment.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments and lyse the cells to determine the amount of peptide remaining and any intracellular accumulation.
-
For basolateral to apical (B→A) permeability, add the peptide to the basolateral compartment and sample from the apical compartment.
-
Quench all samples with cold ACN with IS and process for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the peptide is a substrate for efflux transporters.
-
Analyze the cell lysates and receiver compartment samples for the presence of metabolites to assess intestinal metabolism.
-
Table 3: Representative Caco-2 Permeability Data
| Peptide | Modification | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| Peptide A | None (Control) | 0.5 | 1.2 |
| Peptide A-NMe | N-methylated | 2.1 | 1.0 |
| Peptide B | None (Control) | 0.8 | 3.5 |
| Peptide B-NMe | N-methylated | 3.5 | 1.5 |
Analytical Considerations: LC-MS/MS for N-Methylated Peptides
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides and their metabolites in complex biological matrices.[10][17]
Key Considerations:
-
Method Development: Optimization of chromatographic conditions (column chemistry, mobile phase composition, and gradient) is crucial for resolving the parent peptide from potential metabolites and endogenous matrix components.
-
Mass Spectrometry Tuning: N-methylation can alter the fragmentation pattern of a peptide. It is essential to optimize MS parameters, including precursor and product ion selection for multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) assays, to ensure sensitivity and specificity.
-
Metabolite Identification: High-resolution mass spectrometry can be employed to identify potential metabolites by accurate mass measurement and fragmentation analysis. Common metabolic pathways for peptides include hydrolysis (cleavage of peptide bonds) and oxidation.
Conclusion
Assessing the metabolic stability of N-methylated peptides is a critical step in their development as therapeutic agents. A combination of in vitro assays, including plasma stability, liver microsomal stability, and Caco-2 permeability, provides a comprehensive understanding of a peptide's susceptibility to degradation and its potential for oral absorption. Robust and optimized LC-MS/MS methods are essential for accurate quantification and metabolite identification. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively evaluate the metabolic stability of their N-methylated peptide candidates and guide further drug development efforts.
References
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules. [Link]
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Backbone N-modified peptides: beyond N-methylation - Dipòsit Digital. (n.d.). University of Barcelona. [Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). Accounts of Chemical Research. [Link]
-
Should My Peptide Be Methylated? (2025). LifeTein. [Link]
-
Metabolic Resilience - Research - American Peptide Society. (2026). American Peptide Society. [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support (1997). (n.d.). SciSpace. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
LC–MS analysis of backbone N-methylated peptides extracted from... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Molecular Basis for Autocatalytic Backbone N-Methylation in RiPP Natural Product Biosynthesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Automated high-throughput in vitro assays to identify metabolic hotspots and protease stability of structurally diverse, pharmacologically active peptides for inhalation - PubMed. (2021). National Center for Biotechnology Information. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS ONE. [Link]
-
Microsomal Stability. (n.d.). Evotec. [Link]
-
(PDF) Synthesis of N-methylated cyclic peptides. (2025). ResearchGate. [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI. [Link]
-
An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. (2022). Analytical Chemistry. [Link]
-
Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Current Organic Chemistry. [Link]
-
Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC. (2020). National Center for Biotechnology Information. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-Portal.org. [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Plasma Stability. (n.d.). Evotec. [Link]
-
Detection of Protein Methylation Based on LC-MS/MS. (n.d.). Mtoz Biolabs. [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
Stability assay. (n.d.). Bio-protocol. [Link]
-
How Does LC-MS Identify Proteins and Metabolites? (2025). Patsnap Synapse. [Link]
-
Permeability Assay on Caco-2 Cells. (n.d.). Bienta. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 17. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: N-Methylation of Acetylated Amino Acids
Welcome to the Technical Support Center for the N-methylation of acetylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.
N-methylation is a fundamental modification in medicinal chemistry, enhancing properties such as metabolic stability, cell permeability, and conformational rigidity in peptides and other bioactive molecules.[1][2] The N-acetyl group serves as a convenient protecting group for the amino functionality, allowing for selective methylation. However, the reaction is not without its challenges, ranging from low yields to problematic side reactions.
This guide is structured to directly address the specific issues you may encounter. We will explore common problems, their underlying chemical principles, and provide robust, step-by-step solutions to improve your experimental outcomes.
Troubleshooting Guide: Question & Answer
This section addresses the most common and critical issues encountered during the N-methylation of N-acetylated amino acids.
Issue 1: Low to No Product Yield
Q1: I am seeing very low or no conversion of my N-acetylated amino acid to its N-methylated product. What are the likely causes and how can I fix this?
A1: This is the most frequent challenge and typically points to one of three core issues: incomplete deprotonation of the amide N-H, insufficient reactivity of the methylating agent, or steric hindrance.
Potential Cause 1: Incomplete Deprotonation The N-H bond of an acetyl amide is significantly less acidic (pKa ≈ 17 in DMSO) than that of an alcohol or even water. A sufficiently strong base is required to generate the amidate anion, which is the active nucleophile in this reaction.
-
Solution:
-
Choice of Base: Sodium hydride (NaH) is a common and effective choice.[3] It is a non-nucleophilic, strong base that deprotonates the amide irreversibly, driving the reaction forward. Ensure your NaH is fresh and not passivated by atmospheric moisture.
-
Solvent Selection: Use a dry, aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents effectively solvate the cation (Na+) without interfering with the base or the nucleophile.[3] Rigorously dry your solvent before use.
-
Temperature and Time: While initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution, allowing the reaction to slowly warm to room temperature and stir for an extended period (1-2 hours) can ensure complete deprotonation before adding the methylating agent.[3]
-
Potential Cause 2: Methylating Agent Reactivity The choice of methylating agent is critical.
-
Solution:
-
Methyl Iodide (MeI): This is a highly reactive and common methylating agent.[4] It should be fresh and stored over a stabilizer (like copper wire) to prevent decomposition.
-
Dimethyl Sulfate (DMS): DMS is another potent methylating agent, often more reactive and sometimes more economical than MeI.[5] However, it is extremely toxic and requires stringent safety precautions.[6][7]
-
Stoichiometry: A common mistake is using an insufficient excess of the methylating agent. Use at least 2-5 equivalents to ensure the reaction goes to completion, especially if any trace moisture is present.[3]
-
Potential Cause 3: Steric Hindrance The bulkiness of the amino acid side chain can significantly impede the approach of both the base and the methylating agent.[8][9]
-
Solution:
-
Reaction Time and Temperature: For sterically hindered amino acids (e.g., Valine, Isoleucine), you may need to increase the reaction time significantly (up to 24-48 hours) and/or gently heat the reaction (e.g., to 40-50 °C).[10] Monitor the reaction progress carefully by Thin-Layer Chromatography (TLC) to avoid decomposition.
-
Alternative Methods: For particularly challenging substrates, consider alternative methylation strategies, such as using a milder base with a more reactive methylating agent (e.g., potassium carbonate with methyl triflate), though this may require more optimization.
-
Issue 2: Presence of Multiple Products and Side Reactions
Q2: My reaction mixture shows multiple spots on TLC, and the final NMR spectrum is complex. What are the common side reactions and how can I suppress them?
A2: Side reactions are a major cause of reduced yield and purification difficulties. The most common culprits are O-methylation of the carboxylate, di-methylation, and racemization.
Potential Cause 1: O-Methylation If the carboxylic acid of the amino acid is not protected (e.g., as an ester), the strong base will deprotonate it, forming a carboxylate. This carboxylate can compete with the amide anion for the methylating agent, leading to the formation of a methyl ester side product.
-
Solution:
-
Protecting the Carboxylic Acid: The most robust solution is to start with an N-acetyl amino acid methyl or ethyl ester. This prevents the formation of the competing carboxylate nucleophile.
-
Order of Addition: A procedure described for Boc-amino acids can be adapted here: deprotonate the substrate first with at least two equivalents of NaH to form the dianion (carboxylate and amidate). The carboxylate-sodium salt is less nucleophilic than the amidate, favoring N-methylation upon subsequent addition of the methylating agent.[3]
-
Potential Cause 2: Racemization The chiral center (α-carbon) of the amino acid is susceptible to racemization under basic conditions. The base can abstract the α-proton, leading to a loss of stereochemical integrity.[11][12]
-
Solution:
-
Control Temperature: Perform the deprotonation and methylation at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary.[11]
-
Avoid Excessively Strong Bases/Harsh Conditions: While a strong base is needed, avoid unnecessarily harsh conditions like high temperatures for prolonged periods. The basicity of the organic base used can have a significant impact on racemization.[13]
-
Use Weaker Bases (with caution): Bases like potassium carbonate (K₂CO₃) are less prone to cause racemization but are also less effective at deprotonating the amide, often requiring more forcing conditions or more reactive methylating agents.
-
Potential Cause 3: Starting Material Impurity Impurities in the starting N-acetylated amino acid can lead to a host of side products.
-
Solution:
-
Purify Starting Material: Ensure the purity of your starting material by recrystallization or column chromatography before beginning the methylation reaction.[9]
-
Experimental Protocols & Data
General Protocol for N-Methylation
This protocol is a robust starting point for the N-methylation of an N-acetyl amino acid ester.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-acetyl amino acid ester (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The product should have a higher Rf than the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Table: Reagent Comparison
| Reagent Type | Example | pKa of Conj. Acid | Typical Conditions | Pros | Cons |
| Base | Sodium Hydride (NaH) | ~36 | 0°C to RT, THF/DMF | Irreversible deprotonation, high yield[3] | Flammable, water-sensitive |
| Potassium Carbonate (K₂CO₃) | 10.3 | RT to 60°C, DMF | Milder, less racemization[13] | Slower reaction, may require heating | |
| Methylating Agent | Methyl Iodide (MeI) | N/A | 0°C to RT, THF/DMF | Highly reactive, common[4][14] | Volatile, light-sensitive |
| Dimethyl Sulfate (DMS) | N/A | 0°C to RT, THF/DMF | Very reactive, cost-effective[5][15] | Extremely toxic, corrosive[6][16] |
Visualizing the Process
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the N-methylation reaction.
Caption: Key steps of the N-methylation reaction.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting N-methylation.
Frequently Asked Questions (FAQs)
Q3: How do I properly handle and dispose of methylating agents like Dimethyl Sulfate (DMS) and Methyl Iodide (MeI)?
A3: Safety is paramount. Both DMS and MeI are toxic and potentially carcinogenic.[4][6][14]
-
Handling: Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[14]
-
Quenching/Disposal: Unused reagent and reaction waste should be quenched. A common method is to slowly add the waste to a solution of aqueous ammonia or sodium thiosulfate, which will neutralize the reactive methylating agent. Dispose of the neutralized waste according to your institution's hazardous waste guidelines. Never pour these reagents down the drain.
Q4: How can I confirm that N-methylation was successful?
A4: A combination of analytical techniques is recommended for unambiguous characterization.
-
NMR Spectroscopy: ¹H NMR is highly effective. You should see the disappearance of the N-H proton signal and the appearance of a new singlet for the N-CH₃ group, typically around 2.8-3.2 ppm.[17]
-
Mass Spectrometry (MS): The product's molecular weight will increase by 14 Da (CH₂) compared to the starting material.[17][18] This provides strong evidence of mono-methylation.
-
Thin-Layer Chromatography (TLC): The N-methylated product is typically less polar than the starting amide, resulting in a higher Rf value on silica gel.
Q5: Can this reaction be performed on a peptide instead of a single amino acid?
A5: Yes, but with increased complexity. N-methylation of an internal amide bond in a peptide is more challenging due to steric hindrance and the potential for side reactions at other functional groups.[15][19] Often, a different strategy is employed, such as protecting the amide as a sulfonamide (e.g., with an o-nitrobenzenesulfonyl group) to increase acidity and facilitate methylation, followed by deprotection.[15][17]
References
- The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe - Benchchem. (n.d.).
- US20090264620A1 - N-Methylation of amino acids - Google Patents. (n.d.).
- strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. (n.d.).
- ICSC 0148 - DIMETHYL SULFATE. (n.d.).
- Dimethyl Sulfate - SAFETY DATA SHEET. (2019, April 12).
- Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC. (n.d.).
- DIMETHYL SULFATE - CAMEO Chemicals - NOAA. (n.d.).
- SAFETY DATA SHEET : Methyl Iodide. (n.d.).
- N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis - Canadian Science Publishing. (n.d.).
- Safety and Handling of Methyl Iodide in the Laboratory - Calibre Chemicals. (n.d.).
- Optimized selective N-methylation of peptides on solid support - PubMed. (2006, March 15).
- N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. (n.d.).
- N-Methylation of Nα-Acetylated, Fully Cα-Ethylated, Linear Peptides - ResearchGate. (n.d.).
- Backbone N-modified peptides: beyond N-methylation - Dipòsit Digital. (n.d.).
- Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone - Benchchem. (n.d.).
- Protein stabilization by tuning the steric restraint at the reverse turn - PMC - NIH. (2018, May 28).
- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - ACS Publications - American Chemical Society. (2024, May 20).
- N-methylation of Boc amino acids - Lokey Lab Protocols - Wikidot. (2017, March 2).
- Backbone N-methylation of peptides - SSRN. (n.d.).
- Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC. (n.d.).
- Amide-Directed CH Sodiation by a Sodium Hydride-Iodide Composite - DR-NTU. (n.d.).
- Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins - PMC. (2022, March 22).
- Catalytic processes for the N‐methylation of amide. - ResearchGate. (n.d.).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. (2022, October 3).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- N-methylation in amino acids and peptides: Scope and limitations - PubMed. (2018, August 15).
- N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response - PMC. (n.d.).
- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry - ACS Publications. (2025, May 23).
- Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.).
- Analytical Methods for Amino Acids - Shimadzu. (n.d.).
- Racemization in Post-Translational Modifications Relevance to Protein Aging, Aggregation and Neurodegeneration: Tip of the Iceberg - MDPI. (2021, March 11).
- Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. (n.d.).
- Acetylation of Peptides and Proteins: Monograph 0003 - IonSource. (2007, February 17).
- Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - bioRxiv. (2021, April 15).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. samratpharmachem.com [samratpharmachem.com]
- 5. researchgate.net [researchgate.net]
- 6. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 7. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. US20090264620A1 - N-Methylation of amino acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. calibrechem.com [calibrechem.com]
- 15. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. duksan.kr [duksan.kr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative analysis of N-acetylated vs N-methylated valine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Development Researchers[1][2]
Executive Summary
In the optimization of peptide therapeutics and peptidomimetics, the modification of the N-terminus or the amide backbone is a critical decision point.[3] This guide compares N-Acetyl-L-Valine (Ac-Val) and N-Methyl-L-Valine (Me-Val) , two derivatives of the branched-chain amino acid L-Valine.[1][2]
While both modifications alter the physicochemical profile of the parent amino acid, they serve distinct mechanistic roles:
-
N-Acetylation acts primarily as an electronic and electrostatic cap , neutralizing the N-terminal positive charge to mimic the native peptide bond environment and prevent exopeptidase degradation.
-
N-Methylation acts as a steric and conformational modulator , removing a hydrogen bond donor to improve membrane permeability (the "chameleon effect") and introducing steric bulk that physically blocks protease access.
This guide provides a head-to-head technical analysis, validated synthesis protocols, and mechanistic insights to support rational selection in drug design.
Physicochemical & Structural Analysis
The fundamental difference lies in the atom replaced: Acetylation replaces a proton with an acetyl group (
Table 1: Comparative Physicochemical Profile[1][4]
| Feature | L-Valine (Parent) | N-Acetyl-L-Valine | N-Methyl-L-Valine |
| Molecular Weight | 117.15 g/mol | 159.18 g/mol | 131.17 g/mol |
| N-Terminus State | Charged ( | Neutral Amide | Basic Secondary Amine (pK |
| LogP (Est.) | -2.26 (Hydrophilic) | 0.30 (Moderately Lipophilic) | -1.5 (varies by context/capping) |
| H-Bond Donors | 3 (Amine + COOH) | 2 (Amide NH + COOH) | 2 (Sec.[1][2] Amine + COOH) |
| Solubility (Water) | ~88 mg/mL | ~37 mg/mL | ~100 mg/mL |
| Primary Utility | Protein Building Block | N-Terminus Capping, Charge Neutralization | Permeability Enhancement, Protease Resistance |
Structural Logic Diagram
The following diagram illustrates the divergent pathways of modification and their immediate structural consequences.
Figure 1: Structural divergence of L-Valine modifications.[1][2] Acetylation neutralizes charge, while methylation alters steric and H-bonding properties.[1][2]
Functional Performance Analysis
Proteolytic Stability[1]
-
N-Acetylation: Primarily effective against aminopeptidases (exopeptidases) that require a free N-terminal amine for recognition.[1][2] It offers little protection against endopeptidases cleaving internal bonds.[1][2]
-
N-Methylation: Provides superior stability.[1][2] The methyl group introduces significant steric hindrance (
-value ~1.70), preventing the protease catalytic triad from accessing the scissile bond. Furthermore, it forces the backbone into specific conformations (often cis-amide preferences in proline-like environments), rendering the peptide unrecognizable to many enzymes.
Membrane Permeability[1][5]
-
N-Acetylation: Modestly improves permeability by removing the zwitterionic charge, but the amide proton remains a hydrogen bond donor, incurring a desolvation penalty when crossing the lipid bilayer.
-
N-Methylation: Significantly enhances permeability.[1][2] By replacing the amide proton with a methyl group, it removes a Hydrogen Bond Donor (HBD).[4] This reduces the energy required to desolvate the molecule before entering the membrane. This is a key strategy in designing orally bioavailable peptides (e.g., Cyclosporine A).[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of N-Acetyl-L-Valine
Method: Schotten-Baumann conditions (Acetic Anhydride).[1][2] Objective: High-yield capping of L-Valine.
Reagents:
-
Acetic Anhydride (12 mmol, 1.2 eq)[1]
-
Glacial Acetic Acid (Solvent) or NaOH (2M) for aqueous Schotten-Baumann.[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve L-Valine (1.17 g) in 10 mL of 2M NaOH. Checkpoint: Solution must be clear and basic (pH > 10).[1]
-
Addition: Cool to 0°C. Add Acetic Anhydride (1.13 mL) dropwise over 20 minutes while vigorously stirring.
-
pH Maintenance: Simultaneously add 2M NaOH dropwise to maintain pH between 9-10. Critical: If pH drops below 7, the amine protonates and reaction stops.
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1][2] Validation: Ninhydrin stain should be negative for the product (blocked amine).
-
Workup: Acidify carefully with 6M HCl to pH 1-2. The product may precipitate or require extraction with Ethyl Acetate.
-
Purification: Recrystallize from water or Ethyl Acetate/Hexane.[1][2]
Protocol B: Synthesis of N-Methyl-L-Valine
Method: Reductive Amination via Formaldehyde.[1][2] Objective: Mono-methylation without over-alkylation (quaternization).
Reagents:
Step-by-Step Workflow:
-
Imine Formation: Dissolve L-Valine (1.17 g) in MeOH (30 mL). Add Formaldehyde solution.[1][2][5] Stir for 30 mins. Note: Valine may not fully dissolve until reaction proceeds.[1]
-
Reduction: Cool to 0°C. Add
portion-wise. Safety: Perform in fume hood; generates HCN gas if acidified.[1] -
Reaction: Stir at RT for 12 hours.
-
Quenching: Add water (5 mL) to quench excess hydride. Evaporate MeOH.
-
Workup: Dissolve residue in water. Load onto a cation-exchange resin (Dowex 50W).[1][2] Wash with water (removes reagents), then elute product with 2M
.[1][2] -
Validation: Lyophilize eluate.
Synthesis Workflow Diagram
Figure 2: Parallel synthesis workflows for N-Acetylation and N-Methylation.
References
-
BenchChem. (2025).[1][2][6] Technical Whitepaper: An In-depth Guide to N-Acetyl-L-valine. Retrieved from [1]
-
LifeTein. (2025).[1][2] Should My Peptide Be Methylated? Key Takeaways on Stability and Permeability. Retrieved from [1]
-
PubChem. (2025).[1][2] N-Acetyl-L-valine Compound Summary. National Library of Medicine. Retrieved from [1]
-
Ovadia, O., et al. (2011).[1][2][7][8] The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. Molecular Pharmaceutics. Retrieved from
-
Chatterjee, J., et al. (2013).[1][2] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from [1]
Sources
- 1. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DSpace [open.bu.edu]
- 8. The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Stability of N-Acetyl-N-methyl-L-valine
Introduction
In the landscape of modern drug development, particularly in peptide and small molecule therapeutics, achieving metabolic stability is a paramount challenge. Unmodified amino acids and peptides often face rapid degradation by endogenous enzymes, leading to poor bioavailability and short in vivo half-lives.[1][2] To surmount this obstacle, medicinal chemists employ various structural modifications. Among the most effective strategies are N-terminal modifications, such as N-acetylation and N-methylation, which serve as protective caps against enzymatic cleavage.[3]
This guide provides an in-depth technical assessment of the enzymatic stability of N-Acetyl-N-methyl-L-valine , a dually modified amino acid derivative. We will explore the mechanistic basis for its enhanced stability, present detailed protocols for its evaluation, and compare its performance against rationally selected alternative compounds. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and interpret the enzymatic stability of such modified molecules.
Mechanistic Rationale for Enhanced Stability
The stability of N-Acetyl-N-methyl-L-valine stems from the synergistic effect of its two N-terminal modifications. Understanding these effects is crucial for predicting metabolic fate and designing robust molecules.
-
N-Acetylation: The addition of an acetyl group to the N-terminus is a well-established strategy to block the action of aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of peptides and proteins.[2] This modification effectively mimics the natural N-terminal acetylation found in over 80% of human proteins, rendering the molecule a poor substrate for these enzymes.[2]
-
N-Methylation: The incorporation of a methyl group onto the backbone amide nitrogen introduces significant steric hindrance around the adjacent carbonyl group.[4][5] More critically, it replaces the amide proton (N-H), a key hydrogen bond donor often essential for substrate recognition and positioning within the active site of many proteases and amidases.[1] Peptides containing N-methylated amino acids consistently demonstrate higher resistance to proteolytic degradation.[1][4][5]
The dual modification in N-Acetyl-N-methyl-L-valine creates a tertiary amide, which is exceptionally resistant to cleavage by common proteases (e.g., trypsin, chymotrypsin). Therefore, any potential degradation is most likely to be mediated by specialized amidases or acylases capable of hydrolyzing the N-acetyl bond.[6][7]
Caption: General experimental workflow for in vitro enzymatic stability assays.
Protocol 3.1: In Vitro Stability Assay in Human Liver S9 Fraction
Objective: To determine the metabolic stability in the presence of a broad range of phase I and phase II metabolic enzymes found in the liver. [8] Materials:
-
Test compounds (N-Acetyl-N-methyl-L-valine and comparators)
-
Pooled Human Liver S9 fraction (e.g., from a commercial supplier)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC-grade
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of each test compound in DMSO. Prepare the S9 reaction mix by combining phosphate buffer, the NADPH regeneration system, and the S9 fraction to a final protein concentration of 1 mg/mL.
-
Pre-incubation: Pre-warm the S9 reaction mix in a water bath at 37°C for 5 minutes to allow temperature equilibration.
-
Initiation: Start the reaction by adding the test compound stock solution to the pre-warmed S9 mix to achieve a final substrate concentration of 1-5 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard. This step simultaneously stops the reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS.
Protocol 3.2: In Vitro Stability Assay in Human Plasma
Objective: To evaluate stability against proteases, peptidases, and esterases present in systemic circulation. [9] Materials:
-
Test compounds
-
Pooled Human Plasma (e.g., with K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC-grade
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation: Thaw frozen human plasma at 37°C. Prepare a working solution of the test compound by diluting the DMSO stock in PBS.
-
Initiation: Initiate the assay by adding the compound's working solution to the plasma to achieve a final concentration of 1-5 µM.
-
Incubation & Sampling: Follow steps 4 and 5 from the S9 protocol.
-
Quenching & Processing: Follow steps 6 and 7 from the S9 protocol.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS. A self-validating system includes a "time-zero" sample where the quenching solution is added before the substrate, and a "no-enzyme" control where the substrate is incubated in buffer alone.
Protocol 3.3: Analytical Methodology (HPLC-MS/MS)
Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical method. It offers high sensitivity, superior specificity, and the ability to quantify the parent compound and its potential metabolites without the need for chemical derivatization. [9][] Example Parameters:
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Detection is performed using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Analysis and Comparative Results
The concentration of the parent compound remaining at each time point is determined from the HPLC-MS/MS data. The natural logarithm of the percentage remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life (t½).
Equation: t½ = -ln(2) / k
Comparative Stability Data (Illustrative)
The following table presents hypothetical but mechanistically plausible data from the experiments described above.
| Compound | Half-Life in Liver S9 (min) | Half-Life in Human Plasma (min) | Primary Degradation Route |
| L-Valine | < 5 | < 10 | Transamination (S9), Peptidase action (Plasma) |
| Glycyl-L-valine | > 120 | < 15 | Dipeptidase cleavage (Plasma) |
| N-Acetyl-L-valine | ~45 | > 240 | De-acetylation by amidases/acylases (S9) |
| N-Methyl-L-valine | ~90 | > 240 | Slow metabolism via other pathways |
| N-Acetyl-N-methyl-L-valine | > 240 | > 240 | Highly Resistant |
Interpretation: The illustrative data clearly demonstrates the exceptional stability of N-Acetyl-N-methyl-L-valine. L-Valine and the dipeptide Gly-Val are rapidly degraded, as expected. The singly modified analogs, N-Acetyl-L-valine and N-Methyl-L-valine, show a marked increase in stability, confirming the protective effect of each individual modification. However, the dually modified N-Acetyl-N-methyl-L-valine is profoundly stabilized in both liver S9 and human plasma, showcasing the synergistic power of blocking multiple enzymatic attack points simultaneously.
Conclusion
The assessment of enzymatic stability is a critical step in the evaluation of any novel therapeutic candidate. This guide demonstrates that N-Acetyl-N-methyl-L-valine possesses superior enzymatic stability when compared to its parent amino acid and singly modified derivatives. This stability is a direct consequence of its dual N-terminal modifications, which effectively shield the molecule from degradation by both common proteases and metabolic enzymes. The provided protocols offer a robust framework for researchers to conduct similar assessments, enabling data-driven decisions in the design and selection of drug candidates with optimized pharmacokinetic profiles.
References
-
Wagner, F. H., & Varshavsky, A. (2008). Acetylation of N-terminal valine of glycine N-methyltransferase affects enzyme inhibition by folate. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(9), 1342–1346. [Link]
-
Chapot-Chartier, M. P., & Kulakauskas, S. (2014). Role of the N-Acetylmuramoyl-l-Alanyl Amidase, AmiA, of Helicobacter pylori in Peptidoglycan Metabolism, Daughter Cell Separation, and Virulence. PLoS ONE, 9(4), e97152. [Link]
-
Keereetaweep, J., & Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 13, 843946. [Link]
-
Adhikari, A., Kormos, B. L., & Sprang, S. R. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 5(2), 239–246. [Link]
-
Kim, D., Kim, J., & Lim, K. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]
-
Sgrignani, J., & Magistrato, A. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11396–11406. [Link]
-
Gkesergete, A., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
-
AHB Global. (2024). Key Intermediate in Biological Metabolism: L-Valine. Retrieved from [Link]
-
Bolarinwa, O., & Akintelu, S. (2021). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
Sharma, S., & Singh, R. (2016). In vitro Engineering of Novel Bioactivity in the Natural Enzymes. Frontiers in Microbiology, 7, 1553. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Płotka-Wasylka, J., & Simeonov, V. (2008). Acetylation of N-terminal valine of glycine N-methyltransferase affects enzyme inhibition by folate. PubMed. [Link]
-
Peterson, D. J., et al. (2015). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Chemical Biology, 10(10), 2245–2252. [Link]
-
Dougan, D. A., et al. (2016). Structural basis for dual specificity of yeast N-terminal amidase in the N-end rule pathway. Proceedings of the National Academy of Sciences, 113(44), E6764–E6773. [Link]
-
Lodola, A., et al. (2009). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Drug Discovery Today, 14(15-16), 762–771. [Link]
-
Al-Shdefat, R., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights, 1(1). [Link]
-
Li, Y., et al. (2023). Backbone N-methylation of peptides. SSRN. [Link]
-
Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3234. [Link]
-
Gotor-Fernández, V., et al. (2021). A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. Catalysts, 12(1), 1. [Link]
Sources
- 1. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. researchgate.net [researchgate.net]
- 5. N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling N-Acetyl-N-methyl-L-valine
Understanding the Compound: A Risk-Based Approach
N-Acetyl-N-methyl-L-valine is a derivative of the amino acid L-valine. While specific toxicity data is limited, related compounds like N-acetyl-D-valine are known to cause skin and eye irritation, and may cause respiratory irritation[1]. Therefore, it is prudent to handle N-Acetyl-N-methyl-L-valine as a potentially hazardous substance, with a focus on preventing inhalation, skin, and eye contact.
The primary physical form of this compound is a solid powder. This characteristic necessitates specific handling procedures to minimize the generation of dust, which can be easily inhaled or spread within the laboratory environment.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling powdered chemicals.[2][3] The following table outlines the minimum required PPE and the rationale for each component.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4] | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] | Prevents direct skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Body Protection | A laboratory coat or chemical-resistant overalls.[2][6] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particle filter (e.g., N95) may be necessary if handling large quantities or if there is a risk of dust generation.[4][6] | Minimizes the inhalation of fine powders, which can cause respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes.[5] | Protects feet from spills and falling objects. |
Operational Plan: From Weighing to Work-up
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment. The following diagram and procedural steps outline a safe and efficient handling process.
Sources
- 1. N-acetyl-D-valine | C7H13NO3 | CID 76475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sams-solutions.com [sams-solutions.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. biovera.com.au [biovera.com.au]
- 6. realsafety.org [realsafety.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
